2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine

nNOS inhibitor selectivity neuronal nitric oxide synthase isoform selectivity profiling

2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine (CAS 73771-46-7), systematically named [4-methyl-2-(3-nitrophenyl)-1,3-oxazolidin-4-yl]methanol, is a synthetic oxazolidine derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g·mol⁻¹. The compound features a five-membered oxazolidine ring substituted at the 2-position with a meta-nitrophenyl group and at the 4-position with both a methyl and a hydroxymethyl group.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 73771-46-7
Cat. No. B12874717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine
CAS73771-46-7
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1(COC(N1)C2=CC(=CC=C2)[N+](=O)[O-])CO
InChIInChI=1S/C11H14N2O4/c1-11(6-14)7-17-10(12-11)8-3-2-4-9(5-8)13(15)16/h2-5,10,12,14H,6-7H2,1H3
InChIKeyDCPOCTSXCKUCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine (CAS 73771-46-7) – Procurement-Grade Overview of a Selective Neuronal Nitric Oxide Synthase Inhibitor


2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine (CAS 73771-46-7), systematically named [4-methyl-2-(3-nitrophenyl)-1,3-oxazolidin-4-yl]methanol, is a synthetic oxazolidine derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g·mol⁻¹ . The compound features a five-membered oxazolidine ring substituted at the 2-position with a meta-nitrophenyl group and at the 4-position with both a methyl and a hydroxymethyl group. It has been characterized as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and is disclosed as Example 18 in US Patent 9,212,144, which describes 2-aminoquinoline-based and related compounds for potent and selective nNOS inhibition [1]. Its primary research application lies in the development of isoform-selective NOS inhibitors for neurodegenerative disease research, where off-target inhibition of endothelial (eNOS) or inducible (iNOS) isoforms is undesirable [1].

Why 2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine Cannot Be Interchanged with Close Oxazolidine Analogs


Within the oxazolidine class, minor structural modifications produce profound shifts in nitric oxide synthase (NOS) isoform selectivity and potency. For instance, in the same patent series, compound 5 (US9212144, Ex. 8)—a 2-aminoquinoline derivative lacking the oxazolidine ring—exhibits a 6.2-fold selectivity for nNOS over eNOS, whereas the target compound 16 (Ex. 18) achieves a 47-fold n/e selectivity ratio [1]. Similarly, replacement of the 4-methyl-4-hydroxymethyl substitution with alternative groups or movement of the nitro substituent from the meta to the para position can ablate nNOS affinity or drastically alter the n/i selectivity window [1]. These steep structure–activity relationships mean that purchasing a generic “nitrophenyl-oxazolidine” without verifying the exact substitution pattern risks obtaining a compound with an entirely different pharmacological fingerprint, rendering experimental results non-reproducible and cross-study comparisons invalid [1].

Quantitative Differentiation Evidence: 2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine vs. Closest Analogs


Isoform Selectivity Profile: Head-to-Head Comparison with Compound 5 (US9212144, Ex. 8) in the Same NOS Panel

In a direct head-to-head comparison performed under identical assay conditions, 2-(m-nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine (Compound 16, Ex. 18) demonstrates a markedly different isoform selectivity profile relative to Compound 5 (Ex. 8), a related inhibitor from the same patent family. Both compounds were tested against purified rat nNOS, bovine eNOS, and murine iNOS using the hemoglobin capture assay at 37 °C, pH 7.4 [1]. The target compound yields a substantially higher n/e selectivity ratio, indicating reduced off-target inhibition of the endothelial isoform. This difference is critical for applications requiring nNOS-specific modulation without cardiovascular side effects mediated by eNOS [1].

nNOS inhibitor selectivity neuronal nitric oxide synthase isoform selectivity profiling neurodegeneration

nNOS vs. iNOS Selectivity: Comparison with Compound 7 (US9212144, Ex. 13) to Define Selectivity Windows

When compared with Compound 7 (Ex. 13)—the most n/i-selective compound in the patent series—2-(m-nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine occupies a distinct selectivity niche. Compound 7 exhibits an n/i ratio of 899, driven by very weak iNOS inhibition (Ki = 44.0 μM), whereas the target compound shows an n/i ratio of 91 with moderate iNOS inhibition (Ki = 19.2 μM) [1]. This intermediate selectivity profile may be advantageous in pathological contexts where partial iNOS suppression is desirable alongside potent nNOS blockade, such as in certain neuroinflammatory conditions [1].

nNOS/iNOS selectivity inflammatory NOS neuroinflammation selectivity ratio

Absolute nNOS Inhibitory Potency: Cross-Comparison with Compound 15 (US9212144, Ex. 17) in the Same Assay Panel

2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine exhibits an nNOS Ki of 0.212 μM, representing moderately potent inhibition that is 3.2-fold weaker than Compound 15 (Ex. 17; Ki = 0.066 μM) but 1.2-fold stronger than Compound 6 (Ex. 12; Ki = 0.254 μM) in the same assay system [1]. This intermediate potency, combined with its distinct selectivity profile, positions the compound as a useful pharmacological tool for dose–response studies where maximal nNOS inhibition is not required or where partial target engagement is the experimental objective [1].

nNOS inhibition potency Ki determination enzyme inhibition CNS drug discovery

Structural Differentiation: 4-Methyl-4-Hydroxymethyl Substitution vs. Unsubstituted 2-(3-Nitrophenyl)-1,3-Oxazolidine

The presence of both a methyl and a hydroxymethyl group at the 4-position of the oxazolidine ring distinguishes this compound from the simpler analog 2-(3-nitrophenyl)-1,3-oxazolidine (CAS 3394-30-7), which lacks 4-substitution. While direct comparative NOS inhibition data for the unsubstituted analog are not available in the same assay panel, the 4-hydroxymethyl group introduces an additional hydrogen-bond donor/acceptor site (predicted hydrogen bond donor count = 2, hydrogen bond acceptor count = 4 ) and increases topological polar surface area, which can influence target binding, aqueous solubility, and metabolic stability [2]. In the patent series, compounds lacking this 4,4-disubstitution pattern (e.g., Compounds 10–13) showed Ki > 5.7 μM against nNOS, suggesting that 4-substitution is a critical determinant of NOS binding affinity within this chemotype [1].

oxazolidine SAR 4-hydroxymethyl substitution nitrophenyl oxazolidine structural analog comparison

Optimal Research Application Scenarios for 2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine Based on Quantitative Evidence


Neuronal NOS Selectivity Screening in Neurodegenerative Disease Models Requiring eNOS Sparing

With a 47-fold selectivity for nNOS over eNOS (Ki = 0.212 μM vs. 9.89 μM) [1], this compound is suited for in vitro neuronal models—such as primary cortical neurons or SH-SY5Y neuroblastoma cells—where concurrent eNOS inhibition would confound interpretation of NO-mediated neurotoxicity. Its 7.6-fold higher n/e selectivity relative to Compound 5 makes it the preferred choice when cardiovascular safety liabilities associated with eNOS blockade must be minimized [1].

Dual nNOS/iNOS Modulation in Neuroinflammatory Disease Models

The compound's moderate iNOS affinity (Ki = 19.2 μM; n/i = 91) [1] positions it as a candidate for neuroinflammatory paradigms—such as LPS-stimulated microglial co-culture systems—where partial iNOS suppression may synergize with nNOS inhibition to attenuate both neuronal NO production and glial-derived inflammatory NO. In contrast, Compound 7 (n/i = 899) would leave iNOS largely uninhibited, potentially limiting efficacy in inflammation-driven neurodegeneration [1].

Pharmacological Tool for Concentration–Response Studies Requiring Graded nNOS Engagement

With a moderate Ki of 0.212 μM for nNOS [1], this compound occupies the middle of the potency range within the patent series (between Compound 15 at 0.066 μM and Compound 6 at 0.254 μM). This makes it an ideal reference compound for constructing concentration–response curves in nNOS enzyme assays, enabling researchers to calibrate assay sensitivity and validate inhibitor potency across a physiologically relevant concentration range [1].

Structure–Activity Relationship (SAR) Probe for Oxazolidine-Based NOS Inhibitor Optimization

The presence of the 4-methyl-4-hydroxymethyl motif—absent in simpler 2-(3-nitrophenyl)-1,3-oxazolidine (CAS 3394-30-7)—is inferred from patent SAR to be critical for sub-micromolar nNOS binding, as unsubstituted or mono-substituted analogs exhibit Ki > 5.7 μM [1]. This compound therefore serves as a key SAR probe for medicinal chemistry campaigns aiming to balance potency, isoform selectivity, and physicochemical properties within the oxazolidine NOS inhibitor class.

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